molecular formula C15H18ClN3O B1525622 2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride CAS No. 1236261-50-9

2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride

Cat. No. B1525622
CAS RN: 1236261-50-9
M. Wt: 291.77 g/mol
InChI Key: CDYWSEBILHCKIJ-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride, also known as 2AP4P, is a small organic molecule with a wide range of applications in scientific research. It is an important compound for the synthesis of other organic compounds, and has been used in biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, compounds similar to "2-Amino-3-phenyl-N-(4-pyridinylmethyl)propanamide hydrochloride" have been utilized as key intermediates in the synthesis of heterocyclic compounds. For example, the reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates in refluxing 2-propanol yields hydrochlorides of 2-arylaminoselenazolo[5,4-b]pyridines, indicating the role of similar compounds in synthesizing selenium-containing heterocycles with potential applications in material science and pharmaceutical chemistry (Atanassov, Linden, & Heimgartner, 2003).

Material Science Applications

In the field of material science, derivatives of pyridinyl compounds have been investigated for their photooxidation retardant properties in polymers. The synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives demonstrates their potential as additives to resist photooxidation in polymers, which is crucial for extending the life of polymer-based materials (Hanna & Girges, 1990).

Pharmacological Applications

Pharmacologically, compounds with structures related to "this compound" have been explored for their antimicrobial and anticonvulsant properties. The synthesis and characterization of novel heterocyclic compounds containing the sulfamido moiety, for instance, reveal their potential antibacterial and antifungal activities, highlighting the possible pharmacological applications of similar compounds (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

properties

IUPAC Name

2-amino-3-phenyl-N-(pyridin-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c16-14(10-12-4-2-1-3-5-12)15(19)18-11-13-6-8-17-9-7-13;/h1-9,14H,10-11,16H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYWSEBILHCKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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